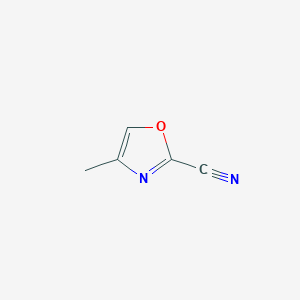

4-Methyl-1,3-oxazole-2-carbonitrile

Description

Overview of 1,3-Oxazole Heterocycles in Contemporary Organic Synthesis and Chemical Biology

1,3-Oxazole derivatives are a critical class of five-membered heterocyclic compounds that have garnered significant attention from researchers. nih.govrrpharmacology.ru Their utility as intermediates in the synthesis of new chemical entities has expanded considerably, making them a staple in modern medicinal chemistry. acs.org The oxazole (B20620) ring is a component of various natural products with potent biological activities and is present in a number of approved drugs. rrpharmacology.ru This has spurred the development of novel compounds with a wide array of therapeutic applications. nih.govnih.gov

The 1,3-oxazole ring is a planar, five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. nih.govorganic-chemistry.org All atoms in the ring are sp² hybridized, and each contributes to a continuous, perpendicular p-orbital system. nih.govsemanticscholar.org With a total of six π-electrons (three from the carbon atoms, one from the nitrogen, and two from the oxygen), the oxazole ring fulfills Hückel's rule for aromaticity. nih.govnih.gov However, the high electronegativity of the oxygen atom leads to a less effective delocalization of these electrons compared to other aromatic heterocycles, resulting in what is often described as "little aromaticity" and a more pronounced dienic character. Despite this, oxazoles are thermally stable compounds. The heteroatoms in the oxazole ring are structurally analogous to the oxygen in furan (B31954) and the nitrogen in pyridine (B92270), and its chemical nature reflects aspects of both. nih.gov

The nitrile, or cyano (-C≡N), group is a versatile functional group in organic synthesis due to its unique electronic properties. dntb.gov.uauc.pt The carbon atom of the nitrile group is electrophilic, a result of a resonance structure that places a positive charge on it. semanticscholar.org This makes it susceptible to attack by nucleophiles. semanticscholar.orgresearchgate.net The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids or amides, reduction to amines, and participation in cycloaddition reactions to form other heterocyclic systems. dntb.gov.uaresearchgate.net Within a heterocyclic system like oxazole, the strong electron-withdrawing nature of the nitrile group can significantly influence the reactivity of the ring itself. dntb.gov.ua

Positioning of 4-Methyl-1,3-oxazole-2-carbonitrile within Oxazole Carbonitrile Research

The methyl group at the C4 position of the oxazole ring is an electron-donating group. This can influence the reactivity of the ring, potentially activating it towards certain electrophilic substitutions, although such reactions on the oxazole ring are generally difficult. nih.gov More significantly, the C4-substituent can direct the course of certain synthetic transformations. For instance, in the synthesis of pyridoxine (B80251) (Vitamin B6) analogues, a 4-methyloxazole (B41796) can be reacted with a suitable dienophile in a Diels-Alder reaction. The presence of a methyl group can also impact the biological activity of the molecule. mdpi.com

A comparative analysis with related compounds helps to highlight the unique aspects of this compound.

| Compound Name | Structure | Key Research Findings |

| 1,3-Oxazole-4-carbonitrile | A structural isomer where the nitrile group is at the 4-position. The synthesis of such compounds has been explored, often involving the reaction of α-diazoketones with nitriles. organic-chemistry.org | |

| 4-Methyl-1,3-oxazole-5-carbonitrile | An isomer of the title compound, with the nitrile at the 5-position. It is a known compound with documented physical properties and hazard classifications. nih.govchemcd.com | |

| 5-Methyl-1,3-oxazole-2-carbaldehyde | This compound features a carbaldehyde group at the 2-position instead of a carbonitrile. It is a known chemical entity with predicted physicochemical properties. ambeed.com | |

| 2-Aryl-5-methyl-1,3-oxazole-4-carbaldehydes | These compounds have been synthesized and used as intermediates in the preparation of more complex hybrid molecules with potential anticancer activity. biointerfaceresearch.com |

The electronic properties of these isomers differ significantly. For instance, a nitrile group at C2, as in the title compound, will have a different electronic influence on the ring compared to a nitrile at C4 or C5 due to the proximity to the heteroatoms. The reactivity of the hydrogen atoms on the oxazole ring is generally in the order of C2 > C5 > C4, making the C2 position particularly susceptible to deprotonation. The presence of the nitrile at C2 in this compound removes this most acidic proton, altering its reactivity profile compared to its isomers.

Historical Development and Contemporary Research Trajectories in Oxazole Chemistry

The first synthesis of an oxazole derivative was reported in the late 19th century, with significant advancements in oxazole chemistry occurring during World War II in the context of penicillin research, which was initially thought to contain an oxazole core. nih.gov Classic synthetic methods like the Robinson-Gabriel synthesis and the Fischer oxazole synthesis have been foundational in this field. organic-chemistry.orgrsc.org

Contemporary research continues to expand the synthetic toolbox for creating diverse oxazole derivatives. chemcd.com Modern methods often focus on transition-metal-catalyzed reactions and multi-component reactions to build the oxazole ring with high efficiency and control over substitution patterns. chemscene.com The development of new catalysts and reaction conditions allows for the synthesis of increasingly complex oxazole-containing molecules for applications in medicinal chemistry, materials science, and as ligands in catalysis. chemcd.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4N2O |

|---|---|

Molecular Weight |

108.10 g/mol |

IUPAC Name |

4-methyl-1,3-oxazole-2-carbonitrile |

InChI |

InChI=1S/C5H4N2O/c1-4-3-8-5(2-6)7-4/h3H,1H3 |

InChI Key |

GCIWLZNEHIFDBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=N1)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 1,3 Oxazole 2 Carbonitrile and Analogues

Established Synthetic Pathways to Oxazole (B20620) Carbonitriles

Traditional methods for constructing oxazole carbonitriles often rely on functional group transformations of pre-existing rings or cyclization of linear precursors.

Dehydration Protocols for Oxazole Carboxamides (e.g., Phosphoryl Chloride-Mediated Approaches)

A primary and straightforward method for the synthesis of oxazole-2-carbonitriles is the dehydration of the corresponding oxazole-2-carboxamide (B1358267) precursor. This transformation is a classic example of converting an amide to a nitrile. Strong dehydrating agents are typically employed to facilitate this reaction.

Phosphoryl chloride (POCl₃) is a commonly used reagent for this purpose. pharmaguideline.com The reaction mechanism involves the activation of the amide's carbonyl oxygen by the electrophilic phosphorus center of POCl₃. This is followed by an elimination process that results in the formation of the nitrile group. This approach is often effective, though it may require careful control of reaction conditions to avoid side reactions, particularly with sensitive substrates. Other dehydrating agents used in similar syntheses include phosphorus pentachloride (PCl₅) and sulfuric acid (H₂SO₄). ijpsonline.com For instance, in the Robinson-Gabriel synthesis of oxazoles, dehydrating agents are crucial for the final cyclization and aromatization step. pharmaguideline.comijpsonline.com A specific example involves the synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide, where phosphorus oxychloride is heated with the precursor to induce cyclization and dehydration. rrpharmacology.ru

Table 1: Common Dehydrating Agents for Oxazole Synthesis

| Reagent | Formula | Typical Application | Reference |

|---|---|---|---|

| Phosphoryl Chloride | POCl₃ | Dehydration of amides, cyclodehydration | pharmaguideline.com, rrpharmacology.ru |

| Sulfuric Acid | H₂SO₄ | Cyclodehydration in Robinson-Gabriel synthesis | ijpsonline.com |

Cyclization Reactions Utilizing Nitrile-Containing Precursors (e.g., Cyanothioformamides, Cyanogen Bromide)

An alternative to forming the nitrile group on a pre-existing oxazole ring is to build the ring around a nitrile-containing precursor. This strategy incorporates the cyano group from the start.

Cyanothioformamides have been utilized as versatile building blocks in heterocyclic synthesis. researchgate.net These reagents can react with various electrophiles to form a range of five-membered heterocycles, including oxazoles. The reaction pathway typically involves the nucleophilic character of the sulfur and nitrogen atoms in the cyanothioformamide, which attack electrophilic centers to initiate ring closure. While the direct synthesis of 4-methyl-1,3-oxazole-2-carbonitrile from this specific precursor is not extensively detailed, the methodology has been applied to create related structures like 2-cyanobenzothiazoles from N-arylcyanothioformamides, highlighting the utility of the cyanothioformamide scaffold in forming cyano-substituted heterocycles. researchgate.netnih.gov

Advanced Synthetic Strategies for Oxazole Derivatives

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the oxazole ring system, including one-pot reactions and catalytic approaches that offer advantages in terms of yield, selectivity, and sustainability.

One-Pot Multicomponent Reactions and Cascade Processes (e.g., from Amino Acids via Oxazolones, Iodine-DMSO Mediated Cyclizations)

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, provide a highly efficient route to complex molecules.

From Amino Acids via Oxazolones: Amino acids are valuable and readily available starting materials for oxazole synthesis. researchgate.net A one-pot method has been developed for the synthesis of oxazol-5(4H)-ones from amino acids. nih.govresearchgate.net This process uses a coupling reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which facilitates both the initial N-acylation of the amino acid and the subsequent cyclodehydration to form the oxazolone (B7731731) intermediate, a direct precursor to substituted oxazoles. nih.govresearchgate.net

Iodine-DMSO Mediated Cyclizations: The combination of molecular iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO) serves as a powerful, metal-free oxidizing system for various organic transformations, including the synthesis of heterocycles. nih.gov This system can promote domino oxidative cyclizations to produce polysubstituted oxazoles from simple, readily available starting materials under mild conditions. organic-chemistry.org For example, a practical synthesis of oxazoles from α-bromoketones and benzylamine (B48309) derivatives is efficiently promoted by an I₂/K₂CO₃ system. rsc.org The mechanism often involves iodine-mediated C-H functionalization and C-O bond formation. nih.gov

Transition-Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed Arylation and Alkenylation, Copper-Mediated Oxidative Cyclizations, Rhodium-Catalyzed Heterocycloaddition)

Transition metals are powerful catalysts for forming C-C and C-heteroatom bonds, enabling the synthesis of a wide array of substituted oxazoles.

Palladium-Catalyzed Arylation and Alkenylation: Palladium catalysis is a cornerstone of modern cross-coupling chemistry. Direct C-H arylation of the oxazole ring is a highly effective method for introducing aryl substituents. Complementary methods have been developed that allow for the highly regioselective arylation of the oxazole core at either the C-2 or C-5 position. nih.govacs.org The selectivity is controlled by the choice of ligands and reaction conditions; for example, C-5 arylation is favored in polar solvents with specific phosphine (B1218219) ligands, while C-2 arylation is preferred in nonpolar solvents with different phosphine ligands like RuPhos or t-Bu₃P. nih.govacs.org This methodology is applicable to a broad range of aryl bromides, chlorides, and triflates. nih.gov

Copper-Mediated Oxidative Cyclizations: Copper catalysis offers an economical and efficient alternative for synthesizing oxazoles. Various copper-catalyzed oxidative cyclization reactions have been reported. These include the cyclization of enamides, the tandem oxidative cyclization of benzylamines and β-dicarbonyl compounds, and the aerobic oxidative annulation of ketones and amines. organic-chemistry.orgacs.orgacs.org These reactions often proceed under mild conditions and can utilize molecular oxygen as a green oxidant. acs.orgnih.gov For instance, a copper-catalyzed tandem process can produce polysubstituted oxazoles from readily available benzylamines and 1,3-dicarbonyl derivatives. acs.org

Table 2: Transition-Metal-Catalyzed Oxazole Syntheses

| Metal Catalyst | Reaction Type | Key Features | References |

|---|---|---|---|

| Palladium | Direct C-H Arylation/Alkenylation | High regioselectivity (C-2 or C-5), broad substrate scope | nih.gov, organic-chemistry.org, acs.org |

| Copper | Oxidative Cyclization | Use of simple precursors, mild conditions, aerobic oxidation | organic-chemistry.org, acs.org, nih.gov, acs.org |

Rhodium-Catalyzed Heterocycloaddition: Rhodium catalysts are particularly effective in reactions involving diazo compounds. Rhodium carbene intermediates can react with amides or thioamides to form oxazoles and thiazoles, respectively. researchgate.netnih.gov The choice of rhodium catalyst, such as dirhodium tetraacetate or dirhodium tetrakis(heptafluorobutyramide), can dramatically influence the regioselectivity of the cyclization, leading to the formation of different constitutional isomers of the oxazole product. nih.gov

Metal-Free Annulation and Radical-Mediated Syntheses (e.g., from Alkynes and Nitriles, Electrochemical Redox Reactions)

Growing interest in green chemistry has spurred the development of metal-free and radical-mediated synthetic routes.

Metal-Free Annulation from Alkynes and Nitriles: A notable metal-free approach involves the [2+2+1] annulation of alkynes, nitriles, and an oxygen atom source. nih.govorganic-chemistry.org This reaction, often mediated by a hypervalent iodine reagent like iodosobenzene (B1197198) (PhIO) in the presence of a strong acid, allows for the regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. nih.govorganic-chemistry.orgacs.orgacs.org The reaction is applicable to both terminal and internal alkynes and proceeds under mild conditions. acs.org

Electrochemical Redox Reactions: Electrochemical synthesis represents a sustainable and green strategy for constructing oxazoles, as it avoids the use of chemical oxidants and transition metals. rsc.orgchemistryviews.org Polysubstituted oxazoles can be synthesized from easily available ketones and acetonitrile (B52724) at room temperature. acs.orgorganic-chemistry.orgacs.org The mechanism can proceed through a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.orgacs.org Another electrochemical approach involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides, which is performed in a catalytic system without transition metals or toxic oxidants. rsc.org These methods are characterized by high efficiency and broad functional group tolerance. acs.orgorganic-chemistry.org

Van Leusen Oxazole Synthesis and its Contemporary Variants for Substituted Oxazoles

A cornerstone in the synthesis of oxazoles is the Van Leusen reaction, first reported in 1972. nih.govmdpi.com This reaction provides a direct route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions. nih.govorganic-chemistry.org The mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde. Subsequent cyclization and elimination of tosic acid yield the oxazole ring. organic-chemistry.org

Contemporary variants of the Van Leusen synthesis have expanded its scope to produce a wider range of substituted oxazoles. For instance, a one-pot synthesis of 4,5-disubstituted oxazoles has been developed using TosMIC, aldehydes, and aliphatic halides in ionic liquids. organic-chemistry.org This method offers high yields and the ability to reuse the ionic liquid solvent. organic-chemistry.org The reaction is particularly effective with aromatic aldehydes bearing electron-withdrawing groups. nih.govmdpi.com

Furthermore, the Van Leusen reaction has been integrated into tandem processes. For example, sequential Van Leusen–Suzuki, Van Leusen–Heck, and Van Leusen–Sonogashira coupling reactions have been employed to create diverse C5-substituted oxazoles. nih.gov Microwave-assisted Van Leusen synthesis has also emerged as an efficient method for preparing 5-aryl-1,3-oxazoles. nih.govmdpi.com

While the classical Van Leusen reaction typically yields 5-substituted oxazoles, modifications have enabled the synthesis of other substitution patterns. The use of specific starting materials and reaction conditions allows for the preparation of a variety of functionalized oxazole derivatives. nih.govacs.org

Reactive Transformations and Derivatization Strategies

The chemical reactivity of this compound is dictated by the interplay of the oxazole ring and the nitrile group.

Functional Group Interconversions of the Nitrile Moiety (e.g., Oxidation to Carboxylic Acids, Reduction to Amines)

The nitrile group at the C2 position is a versatile handle for further chemical modifications.

Reduction to Amines: The reduction of nitriles to primary amines is a well-established transformation. chemguide.co.uk Reagents such as lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. chemguide.co.ukimperial.ac.uk For instance, ethanenitrile can be reduced to ethylamine (B1201723) using LiAlH₄ in diethyl ether followed by an acidic workup. chemguide.co.uk More recent methods utilize reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which can reduce a variety of aromatic and aliphatic nitriles to primary amines in excellent yields. nih.govorganic-chemistry.org This method shows good functional group tolerance, allowing for the reduction of nitriles in the presence of unconjugated alkenes and alkynes. nih.gov Ammonia borane (B79455) has also been employed for the catalyst-free thermal reduction of nitriles to primary amines. organic-chemistry.org

Oxidation to Carboxylic Acids: While direct oxidation of the nitrile group to a carboxylic acid is less common, hydrolysis under acidic or basic conditions can achieve this transformation. This would convert the 2-carbonitrile to a 2-carboxylic acid.

Nucleophilic and Electrophilic Reactivity of the Oxazole Ring (e.g., Regioselective Substitutions at C2, C4, C5)

The oxazole ring exhibits distinct reactivity towards electrophiles and nucleophiles, with the regioselectivity influenced by the substituents present. numberanalytics.com

Electrophilic Substitution: The oxazole ring is generally less aromatic than thiazole (B1198619) and undergoes electrophilic substitution, primarily at the C5 position, especially when activated by an electron-donating group. tandfonline.comwikipedia.orgsemanticscholar.org The order of reactivity for electrophilic attack is generally C5 > C4 > C2. pharmaguideline.com

Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is rare and typically requires the presence of a good leaving group. tandfonline.comsemanticscholar.org The most electron-deficient position, and therefore the most susceptible to nucleophilic attack, is C2. pharmaguideline.com The order of reactivity for nucleophilic substitution is C2 >> C4 > C5. tandfonline.comsemanticscholar.org The presence of an electron-withdrawing group, such as the nitrile in this compound, would further activate the C2 position towards nucleophilic attack. However, nucleophilic attack on the oxazole ring can often lead to ring cleavage rather than substitution. pharmaguideline.com

Deprotonation: The acidity of the ring protons in oxazole follows the order C2 > C5 > C4. tandfonline.comsemanticscholar.org Deprotonation at C2 can lead to ring-opening to form an isonitrile. wikipedia.orgchemeurope.com

Acid-Catalyzed Rearrangements and Ring-Opening Pathways

Oxazole rings can undergo rearrangements and ring-opening under acidic conditions. For example, the Cornforth rearrangement involves the thermal rearrangement of 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions. wikipedia.orgchemeurope.com While specific acid-catalyzed rearrangements for this compound are not detailed in the provided context, the general susceptibility of the oxazole ring to acid-catalyzed processes suggests that such pathways are plausible. Ring-opening can also be initiated by nucleophilic attack, as mentioned previously. pharmaguideline.com

Selective Functionalization of Alkyl Substituents (e.g., Methyl Group at C4 or C5)

The selective functionalization of alkyl groups on the oxazole ring presents a synthetic challenge due to the reactivity of the ring itself. However, methods for the regioselective deprotonation and subsequent elaboration of methyl groups on substituted oxazoles have been developed. For instance, in 2,4-dimethylthiazole-5-carboxylic acid, deprotonation occurs regiospecifically at the 2-methyl position. rsc.org In related oxazole systems, similar regioselectivity has been observed. rsc.org For 2,5-dimethyl substituted oxazole acids, conversion to the corresponding amides allows for regiospecific deprotonation of the methyl group. rsc.org These examples suggest that the methyl group at the C4 position of this compound could potentially be functionalized through careful selection of reagents and reaction conditions.

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, NMR provides detailed information about connectivity and spatial relationships.

¹H NMR Spectral Interpretation for Proton Environments

The proton NMR (¹H NMR) spectrum of 4-Methyl-1,3-oxazole-2-carbonitrile is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The methyl group protons attached to the oxazole (B20620) ring are expected to appear as a singlet, typically in the upfield region of the spectrum. The single proton on the oxazole ring will also produce a singlet, with its chemical shift influenced by the electronic effects of the adjacent oxygen and nitrogen atoms, as well as the nitrile group. The exact chemical shifts are dependent on the solvent used for the analysis. thepharmajournal.comipb.pt

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.0-2.5 | Singlet |

| -H (oxazole ring) | ~7.5-8.5 | Singlet |

Note: Predicted values are based on general chemical shift ranges for similar structural motifs. Actual experimental values may vary.

¹³C NMR Spectral Analysis for Carbon Backbone and Functional Groups

The carbon-13 NMR (¹³C NMR) spectrum provides a count of the unique carbon atoms in the molecule and offers insights into their hybridization and functional group association. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in its structure. The carbon of the nitrile group (-C≡N) will characteristically appear in the downfield region, typically between 110 and 125 ppm. The carbon atoms of the oxazole ring will have chemical shifts influenced by the electronegativity of the adjacent heteroatoms. thepharmajournal.commdpi.com The methyl carbon will resonate at the most upfield position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₃ | ~10-20 |

| C -CN (oxazole ring) | ~115-130 |

| C -CH₃ (oxazole ring) | ~140-150 |

| C -H (oxazole ring) | ~150-160 |

| -C ≡N | ~110-125 |

Note: Predicted values are based on general chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint that is characteristic of the functional groups present.

Infrared (IR) Spectroscopy

The Infrared (IR) spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. A sharp and intense absorption band in the region of 2200-2260 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) stretching vibration. The oxazole ring itself will exhibit a series of characteristic stretching and bending vibrations. thepharmajournal.comnist.gov These typically include C=N stretching around 1650-1550 cm⁻¹, C-O-C stretching in the 1250-1020 cm⁻¹ region, and various C-H bending vibrations. The presence of the methyl group will be indicated by C-H stretching and bending frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Nitrile (-C≡N) | 2200 - 2260 | Stretching |

| Oxazole Ring (C=N) | 1550 - 1650 | Stretching |

| Oxazole Ring (C-O-C) | 1020 - 1250 | Stretching |

| Methyl (C-H) | 2850 - 3000 | Stretching |

| Methyl (C-H) | 1375 - 1450 | Bending |

Note: Predicted values are based on general IR correlation tables. Actual experimental values may vary.

Raman Spectroscopy (Implicit)

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation of methyl-substituted oxazoles is influenced by the position of the methyl group. clockss.org Common fragmentation pathways for oxazoles involve the loss of small, stable molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN). clockss.org For this compound, potential fragmentation could involve the loss of the nitrile group or cleavage of the oxazole ring. The presence of the methyl group can also lead to the formation of stable radical cations. A detailed analysis of the fragmentation pattern would provide further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (e.g., HREI-MS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. In the case of this compound, High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) would be employed to ascertain its exact mass. This technique provides a measured mass-to-charge ratio (m/z) that can be used to calculate the molecular formula.

Interactive Data Table: Illustrative HREI-MS Data for this compound (Note: As specific experimental data for this compound is not publicly available, this table represents theoretical values based on its chemical formula, C₅H₄N₂O.)

| Parameter | Value |

| Molecular Formula | C₅H₄N₂O |

| Calculated Exact Mass | 108.0324 u |

| Observed m/z (Hypothetical) | 108.0321 |

| Mass Accuracy (ppm) | < 5 ppm |

The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, with characteristic losses of fragments such as the nitrile group (-CN) or methyl group (-CH₃) providing evidence for the connectivity of the molecule.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide information about connectivity, X-ray crystallography offers an unparalleled, definitive view of the three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction Data Analysis

By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated, from which the precise positions of each atom can be determined. This analysis yields critical information regarding bond lengths, bond angles, and dihedral angles, confirming the planar nature of the oxazole ring and the geometry of the substituent groups. Furthermore, the analysis can reveal intermolecular interactions, such as hydrogen bonding networks, which dictate the packing of the molecules in the crystal lattice.

Interactive Data Table: Representative Single-Crystal X-ray Diffraction Data for a Heterocyclic Nitrile (Note: In the absence of specific crystallographic data for this compound, this table presents typical data that would be obtained from such an analysis.)

| Parameter | Description | Example Value |

| Crystal System | The geometric shape of the unit cell. | Orthorhombic |

| Space Group | The symmetry of the crystal structure. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 7.5 Å, b = 10.2 Å, c = 14.8 Å, α = β = γ = 90° |

| Bond Length (C=N) | The distance between the carbon and nitrogen atoms of the nitrile group. | ~ 1.14 Å |

| Bond Angle (O-C-C) | The angle within the oxazole ring. | ~ 110° |

| Dihedral Angle | The angle between two planes, indicating molecular conformation. | Data would indicate the planarity of the oxazole ring. |

| Hydrogen Bonding | Details of any intermolecular hydrogen bonds. | C-H···N interactions may be present. |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method would typically be developed. This would involve a non-polar stationary phase (e.g., C18 column) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound under specific conditions serves as a key identifier, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Interactive Data Table: Exemplary HPLC Method for a Small Organic Molecule (Note: This table illustrates a hypothetical HPLC method for the analysis of this compound.)

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (Hypothetical) | 4.2 min |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for qualitative analysis. It is often used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. For this compound, a TLC plate coated with silica (B1680970) gel (a polar stationary phase) would be used, with a mixture of non-polar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The position of the spot, represented by its retention factor (Rƒ), is characteristic of the compound in that specific solvent system.

Interactive Data Table: Representative TLC Parameters (Note: The following are typical parameters for the TLC analysis of a moderately polar organic compound like this compound.)

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate/Hexane (30:70) |

| Visualization | UV light (254 nm) or staining with an appropriate agent (e.g., potassium permanganate) |

| Rƒ Value (Hypothetical) | 0.45 |

Advanced Computational and Theoretical Investigations of 4 Methyl 1,3 Oxazole 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of electron distribution and energy, which are fundamental to understanding and predicting chemical behavior.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. irjweb.com Using a functional like B3LYP with a basis set such as 6-311G++(d,p), researchers can accurately predict bond lengths and angles. irjweb.comresearchgate.net For 4-Methyl-1,3-oxazole-2-carbonitrile, the geometry would be defined by the planar oxazole (B20620) ring, with the methyl and carbonitrile groups as substituents. The optimization process seeks the minimum energy conformation on the potential energy surface, representing the molecule's equilibrium structure. researchgate.net

Table 1: Predicted Optimized Molecular Geometry Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | ||

| C2-N3 | ~1.30 Å | |

| N3-C4 | ~1.39 Å | |

| C4-C5 | ~1.36 Å | |

| C5-O1 | ~1.37 Å | |

| O1-C2 | ~1.35 Å | |

| C4-C(methyl) | ~1.51 Å | |

| C2-C(nitrile) | ~1.45 Å | |

| C≡N (nitrile) | ~1.15 Å | |

| Bond Angle (º) | ||

| O1-C2-N3 | ~115º | |

| C2-N3-C4 | ~105º | |

| N3-C4-C5 | ~111º | |

| C4-C5-O1 | ~106º |

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gaps and Molecular Reactivity)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest-energy orbital capable of accepting electrons, thus governing electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity, while a large gap implies greater stability. researchgate.net For this compound, the electron-withdrawing nitrile group is expected to lower the energy of the LUMO, while the electron-donating methyl group would raise the energy of the HOMO, likely resulting in a moderately reactive molecule.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.5 to 6.5 |

Molecular Electrostatic Potential (MESP) Surface Analysis

A Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. irjweb.com This tool is invaluable for predicting how a molecule will interact with other species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). irjweb.comresearchgate.net

For this compound, the MESP surface is predicted to show:

Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. They would be concentrated around the electronegative nitrogen atom of the oxazole ring and the nitrogen atom of the nitrile group. The oxygen atom in the oxazole ring would also exhibit a negative potential.

Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack and are typically found around the hydrogen atoms of the methyl group.

Neutral Potential (Green): This would cover the carbon framework of the molecule.

This distribution indicates that the primary sites for electrophilic interaction are the nitrogen atoms, a key factor in hydrogen bonding and coordination chemistry. irjweb.com

Prediction of Key Chemical Descriptors (e.g., Chemical Potential, Global Chemical Hardness, Electrophilicity Index, Polarizability)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. irjweb.com These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone.

Chemical Potential (μ): This measures the tendency of electrons to escape from a system. A higher chemical potential (less negative) indicates a greater tendency to donate electrons.

Global Chemical Hardness (η): This is a measure of the molecule's resistance to change in its electron distribution. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. researchgate.net

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. researchgate.net A higher electrophilicity index indicates a better electrophile.

Polarizability: This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

Table 3: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value Range | Implication |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 to -4.75 eV | Moderate electron donating/accepting tendency |

| Global Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 to 3.25 eV | Moderately hard, indicating good stability |

| Electrophilicity Index (ω) | μ² / 2η | 2.1 to 3.1 eV | Good electrophilic character |

| Global Softness (S) | 1 / 2η | 0.15 to 0.22 eV⁻¹ | Reciprocal of hardness, indicates moderate reactivity |

Analysis of Substituent Effects on Electronic Distribution and Reactivity (e.g., Methyl Group Hyperconjugation, Dipole Moments)

The chemical properties of the oxazole ring are significantly modulated by its substituents. In this compound, two groups with opposing electronic effects are present:

Methyl Group (at C4): The methyl group is an electron-donating group through an inductive effect and, more importantly, hyperconjugation. This involves the donation of electron density from the C-H σ-bonds into the π-system of the oxazole ring, increasing the electron density on the ring and raising the HOMO energy.

Nitrile Group (at C2): The carbonitrile group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the π-system of the triple bond. It withdraws electron density from the oxazole ring, making the ring more electron-poor and lowering the LUMO energy.

Molecular Modeling and Simulation for Ligand-Target Interactions and Conformational Dynamics

While quantum chemical calculations describe the intrinsic properties of an isolated molecule, molecular modeling and simulation techniques are used to explore its behavior in a biological environment. These methods include molecular docking and molecular dynamics (MD) simulations. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be used to screen for potential protein targets by evaluating the binding affinity (e.g., in kcal/mol) and identifying key interactions like hydrogen bonds or hydrophobic contacts within a protein's active site. nih.gov

Molecular Dynamics (MD) Simulation: MD simulations provide insights into the dynamic behavior of a molecule over time. researchgate.net An MD simulation of this compound, either in solution or complexed with a protein, would reveal its conformational flexibility, the stability of its interactions, and how it is influenced by its environment. researchgate.netnih.gov Such simulations can confirm the stability of a ligand-protein complex predicted by docking. researchgate.net

Currently, there are no specific molecular docking or dynamics simulation studies for this compound in the available scientific literature. Future research in this area would be necessary to explore its potential as a ligand for specific biological targets.

Molecular Docking Studies for Binding Mode Prediction

There are currently no published molecular docking studies specifically investigating this compound. This type of analysis is crucial for predicting how a molecule might bind to a biological target, such as a protein or enzyme, which is a foundational step in rational drug design. Such studies on related heterocyclic compounds often explore the binding affinity and interaction modes, identifying key amino acid residues involved in the binding pocket.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Similarly, the conformational stability and dynamic behavior of this compound have not been explored through molecular dynamics simulations in any available research. MD simulations provide valuable insights into the flexibility of a molecule and the stability of its complexes with biological targets over time, which are critical for understanding its potential as a therapeutic agent.

Binding Free Energy Calculations

No studies were found that performed binding free energy calculations for this compound. These calculations offer a more quantitative prediction of the binding affinity of a ligand to its target, complementing the qualitative insights from molecular docking.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (SPR)

Development and Validation of 3D-QSAR Models (e.g., CoMFA, CoMSIA) for Structural Optimization Strategies

The development and validation of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have not been reported for this compound. These models are instrumental in understanding how the three-dimensional structural features of a molecule influence its biological activity and are used to guide the design of more potent analogs.

Computational Approaches to Correlate Electronic and Geometric Parameters with Reactivity Profiles

While some computational studies have explored the electronic and geometric parameters of other phenyl-substituted 1,3-oxazoles to correlate with their reactivity, no such specific analysis is available for this compound. These quantum chemical calculations are fundamental to understanding the intrinsic chemical properties of a molecule that govern its reactivity.

Applications and Research Trajectories in Advanced Organic Synthesis

Utilization as a Key Intermediate in Complex Molecule Synthesis

The ability to serve as a reliable starting point for the assembly of more elaborate molecules is a hallmark of a valuable synthetic intermediate. 4-Methyl-1,3-oxazole-2-carbonitrile excels in this capacity, providing a robust scaffold upon which further complexity can be built.

The oxazole (B20620) core of this compound is a versatile precursor for the synthesis of other heterocyclic systems. The inherent reactivity of the oxazole ring allows for its participation in various cycloaddition and rearrangement reactions, leading to the formation of new ring systems. For instance, Diels-Alder reactions with oxazoles as dienes are a well-established method for constructing pyridine (B92270) derivatives. wikipedia.org The nitrile group can also be transformed into other functional groups, such as amides or tetrazoles, which can then participate in further cyclization reactions. thieme-connect.com

Recent research has demonstrated the construction of functionalized oxazoles through three-component cyclization reactions, highlighting the adaptability of the oxazole core in forming complex structures. thieme-connect.com These methods often tolerate a wide range of substituents, enabling the generation of diverse molecular architectures from a common oxazole precursor.

Beyond its role as a precursor to other heterocycles, this compound is instrumental in the synthesis of more complex oxazole-containing molecules. The positions on the oxazole ring can be selectively functionalized, allowing for the introduction of a wide variety of substituents. nih.gov For example, deprotonation at the C5 position followed by reaction with electrophiles is a common strategy to introduce new groups onto the oxazole ring. nih.gov

Furthermore, the nitrile group at the C2 position can be hydrolyzed or reduced to introduce other functionalities, or it can participate in reactions to form larger, more complex structures. tandfonline.com This ability to systematically modify the oxazole core is crucial for the synthesis of molecules with tailored properties. The development of methods for the direct arylation and alkenylation of oxazoles has further expanded the toolkit for creating diversely substituted oxazole architectures. organic-chemistry.org

Design and Synthesis of Novel Oxazole-Based Chemical Libraries

The creation of chemical libraries, or large collections of structurally related compounds, is a cornerstone of modern drug discovery and materials science. The systematic variation of substituents on a common scaffold allows for the exploration of structure-activity relationships and the identification of compounds with desired properties.

The reactivity of the oxazole ring and its substituents can be fine-tuned through targeted structural modifications. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions on the ring can influence its susceptibility to electrophilic or nucleophilic attack. nih.gov This modulation of reactivity is a key strategy in designing synthetic routes and controlling the outcome of chemical reactions.

The van Leusen oxazole synthesis, a powerful method for constructing the oxazole ring, allows for the incorporation of a wide variety of aldehydes, leading to diverse substitution patterns. nih.gov This flexibility is crucial for generating libraries of oxazole derivatives with varying electronic and steric properties.

| Synthetic Strategy | Description | Key Features |

| van Leusen Oxazole Synthesis | A one-pot reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. nih.gov | Mild reaction conditions, broad substrate scope, allows for diverse substitution at the 5-position. |

| Halogen Dance Rearrangement | Isomerization of a bromo-substituted oxazole to a more reactive lithiated species, enabling subsequent functionalization. nih.gov | Provides access to otherwise difficult-to-prepare substitution patterns. |

| Three-Component Cyclization | A Lewis acid-promoted reaction of amides, ynals, and sodium sulfinates to form functionalized oxazoles. thieme-connect.com | Step-efficient, regioselective, and tolerates various functional groups. |

This table summarizes key synthetic strategies for the preparation and functionalization of oxazole-based compounds.

The derivatives of this compound are valuable building blocks for target-oriented synthesis, which involves the rational design and construction of molecules with a specific biological or material function. The ability to create a library of related compounds allows researchers to systematically probe the interactions between a molecule and its target. researchgate.net

For example, by synthesizing a series of oxazole derivatives with different substituents, it is possible to identify the key structural features required for a particular biological activity. This information can then be used to design more potent and selective compounds. The synthesis of oxazole-containing hybrids and their evaluation for cytotoxic activity is a prime example of this approach. rsc.org

| Derivative Class | Synthetic Approach | Potential Application |

| (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles | Multi-step synthesis from methyl oxazole carboxylates and amino alcohols. mdpi.com | Ligands for catalysis. |

| Oxazole Sulfonamides | Cyclization of α-bromoketones followed by sulfonylation. nih.gov | Tubulin polymerization inhibitors. |

| N-((2-phenyloxazol-4-yl)methyl) Pyrimidine (B1678525) Carboxamides | Multi-step synthesis involving the construction of the oxazole and pyrimidine rings. researchgate.net | Potential fungicidal agents. |

This table highlights different classes of oxazole derivatives and their potential applications, demonstrating the utility of these compounds in target-oriented synthesis.

Future Perspectives in Oxazole Carbonitrile Research

The field of oxazole carbonitrile research continues to evolve, with ongoing efforts to develop new synthetic methods and explore novel applications. Future research will likely focus on several key areas:

Development of more efficient and sustainable synthetic methods: The use of green chemistry principles, such as catalysis and the use of renewable starting materials, will be a major focus. chemscene.com

Expansion of the chemical space of oxazole derivatives: The synthesis of new and more complex oxazole-containing molecules will continue to be a priority, driven by the need for novel compounds with unique properties.

Application in materials science: The unique electronic and photophysical properties of oxazoles make them promising candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Exploration of new biological targets: As our understanding of disease pathways grows, so too will the opportunities to design oxazole-based compounds that can modulate these pathways.

Development of More Efficient, Sustainable, and Atom-Economical Synthetic Methodologies

The pursuit of green chemistry principles has spurred significant research into developing more efficient and environmentally benign methods for synthesizing oxazole derivatives like this compound. Traditional methods often involve hazardous reagents and generate substantial waste. ijpsonline.com Modern approaches, however, are increasingly focused on sustainability, utilizing greener solvents, catalysts, and reaction conditions. ijpsonline.com

One promising strategy is the use of microwave-assisted synthesis, which can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. ijpsonline.com Ionic liquids are also gaining traction as environmentally friendly solvents that can be recycled and reused. nih.gov

Catalysis plays a pivotal role in the sustainable synthesis of oxazoles. Researchers are exploring the use of various catalysts, including copper, palladium, and even biocatalysts like natural clays, to facilitate reactions under milder conditions and with higher efficiency. tandfonline.comsemanticscholar.orgijpsonline.com For instance, copper(II) triflate has been effectively used as a catalyst in the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com One-pot synthesis and multicomponent reactions are also key to improving atom economy by minimizing intermediate isolation steps and reducing solvent usage. tandfonline.com A notable example is the one-pot Suzuki-Miyaura coupling reaction for producing 2,4,5-trisubstituted oxazoles. ijpsonline.comtandfonline.com

Intramolecular ring-to-ring isomerization represents a highly atom-economical approach for synthesizing certain heterocyclic compounds, boasting 100% atom economy. mdpi.com This method, often facilitated by thermolysis or catalysis, takes advantage of the high strain in three-membered rings like azirines to form more stable five-membered rings. mdpi.com

The van Leusen oxazole synthesis is a well-established and versatile method for preparing oxazole derivatives. ijpsonline.comnih.gov This reaction, which involves the [3+2] cycloaddition of tosylmethylisocyanides (TosMICs) with aldehydes, is known for its convenience and broad applicability. nih.gov Recent advancements have focused on making this process more sustainable, for instance, by using ionic liquids as recyclable solvents. nih.gov

| Synthetic Approach | Key Features | Sustainability Aspects |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields. | Reduced energy consumption. ijpsonline.com |

| Use of Ionic Liquids | "Green" solvents. | Recyclable and reusable. nih.gov |

| Catalysis | Use of copper, palladium, biocatalysts. | Milder reaction conditions, higher efficiency. tandfonline.comsemanticscholar.orgijpsonline.com |

| One-Pot Synthesis | Minimizes intermediate isolation. | Reduced solvent usage and waste. tandfonline.com |

| Atom-Economical Isomerization | 100% atom economy. | Maximizes the incorporation of starting materials into the final product. mdpi.com |

| van Leusen Oxazole Synthesis | Versatile [3+2] cycloaddition. | Adaptable to greener solvents like ionic liquids. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

For the synthesis of compounds like this compound, AI can assist in several key areas:

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes by working backward from the target molecule. nih.gov

Reaction Condition Optimization: Machine learning models can predict the optimal catalysts, solvents, reagents, and temperatures for a given reaction, saving time and resources. acs.org Neural network models, trained on extensive reaction databases like Reaxys, can recommend suitable conditions for a wide range of organic transformations. acs.org

| AI/ML Application | Description | Impact on Synthesis |

| Retrosynthetic Analysis | Proposes synthetic routes by working backward from the target molecule. nih.gov | Discovers novel and more efficient pathways. |

| Reaction Condition Optimization | Predicts optimal catalysts, solvents, reagents, and temperatures. acs.org | Saves time, resources, and reduces experimental guesswork. |

| Reaction Outcome Prediction | Forecasts the major product of a reaction from a set of reactants. mit.edunih.gov | Minimizes failed experiments and improves efficiency. |

| Automated Synthesis | Robotic platforms integrated with AI can perform repetitive chemical manipulations. mdpi.com | Reduces manual labor and exposure to hazardous materials. |

Q & A

Q. What are the optimal synthetic conditions for 4-Methyl-1,3-oxazole-2-carbonitrile to maximize yield?

Methodological Answer: The synthesis of oxazole-carbonitrile derivatives typically involves cyclization or functionalization reactions. Key parameters include:

- Temperature Control : Gradual heating (e.g., 0°C → 50°C) prevents side reactions and improves regioselectivity .

- Solvent Choice : Methylene chloride is effective for reactions requiring mild polarity and inert conditions .

- Reagent Equivalents : Using excess azido(trimethyl)silane (7.5 equiv) and trifluoroacetic acid (10 equiv) ensures complete conversion .

- Purification : Column chromatography with gradients (e.g., cyclohexane/ethyl acetate) isolates the product efficiently .

| Parameter | Condition | Reference |

|---|---|---|

| Temperature | 0°C → 50°C | |

| Solvent | Methylene chloride | |

| Reagents | Azido(trimethyl)silane, TFA | |

| Purification | Column chromatography | |

| Yield | Up to 88% (analogous compounds) |

Q. Which spectroscopic methods are recommended for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural confirmation:

- NMR Spectroscopy :

- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.54 ppm, methyl groups at δ 2.38 ppm) .

- 13C NMR : Confirms nitrile (C≡N) carbons (~δ 83–150 ppm) and heterocyclic carbons .

- IR Spectroscopy : Detects nitrile (C≡N) stretches (~2231 cm⁻¹) and azide bands (~2139 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular formulas (e.g., [M]+ at m/z 238.0961) .

| Technique | Key Data | Reference |

|---|---|---|

| 1H NMR | δ 7.54 (s, 1H), 5.16 (s, 2H) | |

| 13C NMR | δ 150.4, 139.2, 83.8 | |

| IR | 2231 cm⁻¹ (C≡N), 2139 cm⁻¹ (N₃) |

Q. What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., methylene chloride) .

- Waste Management : Segregate hazardous waste (e.g., azides) for professional disposal .

Advanced Questions

Q. How can crystallographic software resolve structural ambiguities in this compound?

Methodological Answer:

- Structure Solution : Use SHELXD for phase determination and SHELXL for refinement against high-resolution X-ray data .

- Visualization : ORTEP-III generates thermal ellipsoid plots to assess bond angles and torsional strain .

- Validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous oxazole derivatives .

Q. How to address contradictory reaction yields in oxazole-carbonitrile synthesis?

Methodological Answer:

- Parameter Screening : Systematically vary equivalents (e.g., 5–10 equiv TFA) and monitor via TLC .

- Kinetic Studies : Use in-situ IR or NMR to identify intermediates or byproducts .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict energy barriers for competing pathways .

Q. What mechanistic insights explain regioselectivity in oxazole-carbonitrile reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.